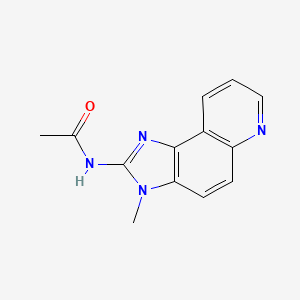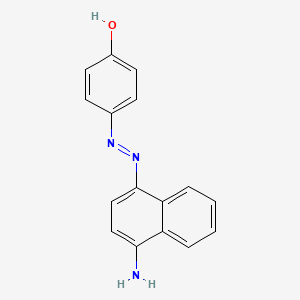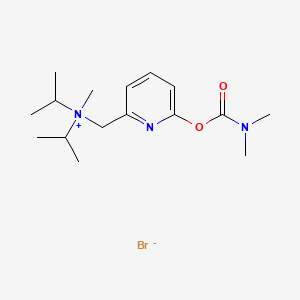
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound with a unique structure that combines a pyridine ring, an ammonium group, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) typically involves multiple steps, starting with the preparation of the pyridine derivative. The process may include:
Formation of the Pyridine Derivative: This step involves the reaction of 3-hydroxy-2-pyridine with suitable reagents to introduce the desired functional groups.
Ammonium Group Introduction:
Carbamate Ester Formation: Finally, the carbamate ester is formed by reacting the intermediate with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium chloride dimethylcarbamate (ester)
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium iodide dimethylcarbamate (ester)
Uniqueness
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, can influence its reactivity and interactions compared to similar compounds with different halides.
Propriétés
Numéro CAS |
66941-38-6 |
|---|---|
Formule moléculaire |
C16H28BrN3O2 |
Poids moléculaire |
374.32 g/mol |
Nom IUPAC |
[6-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-12(2)19(7,13(3)4)11-14-9-8-10-15(17-14)21-16(20)18(5)6;/h8-10,12-13H,11H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
RQCPUIJRXMYHEU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](C)(CC1=NC(=CC=C1)OC(=O)N(C)C)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



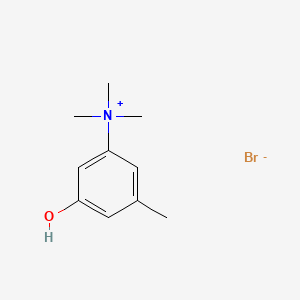
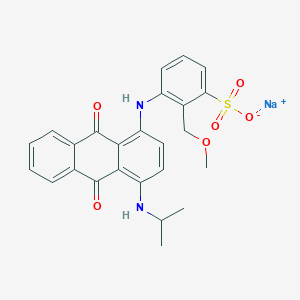

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
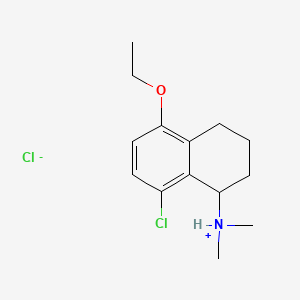
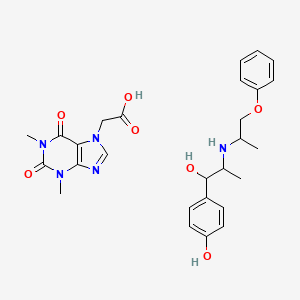
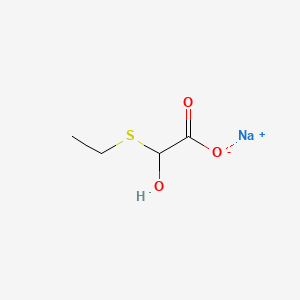
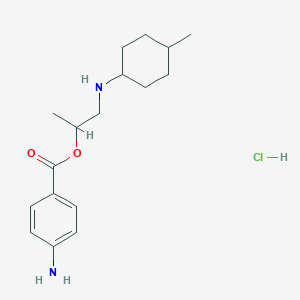
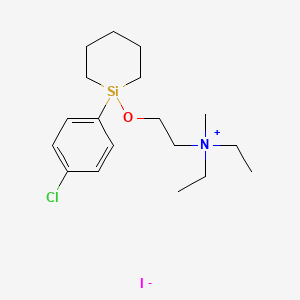
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
